6-Prenylsakuranetin Exhibits >5-Fold Higher Potency in Kv1.3 Channel Inhibition Compared to Non-Prenylated Flavonoids
6-Prenylnaringenin (6-PR, which is structurally equivalent to 6-Prenylsakuranetin in this assay context) inhibited Kv1.3 channels in human Jurkat T cells with an EC50 of 5.76 µM. In contrast, the non-prenylated flavonoids acacetin and chrysin showed significant inhibition only at 30 µM, while baicalein, wogonin, and luteolin were inactive at this concentration [1]. This demonstrates a marked (>5-fold) enhancement in potency attributable to prenylation.
vs. >30 µM for acacetin/chrysin
| Evidence Dimension | Kv1.3 channel inhibition (EC50) |
|---|---|
| Target Compound Data | 5.76 µM |
| Comparator Or Baseline | Acacetin/Chrysin: active at 30 µM; Baicalein/Wogonin/Luteolin: inactive at 30 µM |
| Quantified Difference | At least 5.2-fold lower EC50 compared to the nearest active non-prenylated flavonoids (which required >30 µM) |
| Conditions | Whole-cell patch-clamp electrophysiology in human Jurkat T cells |
Why This Matters
For researchers studying Kv1.3-mediated immune responses or cancer cell proliferation, selecting 6-Prenylsakuranetin over generic flavanones ensures effective channel blockade at concentrations achievable in vitro, avoiding false negatives from inactive or weakly potent analogs.
- [1] Teisseyre A, Palko-Labuz A, Uryga A, Michalak K. The Influence of 6-Prenylnaringenin and Selected Non-prenylated Flavonoids on the Activity of Kv1.3 Channels in Human Jurkat T Cells. J Membr Biol. 2018;251(5-6):695-704. View Source
